Cas no 88275-88-1 (3-bromo-2-methoxyphenol)

3-브로모-2-메톡시페놀(3-bromo-2-methoxyphenol)은 페놀 유도체로, 화학식 C7H7BrO2를 가지는 유기 화합물입니다. 이 화합물은 브로민 원자와 메톡시기(-OCH3)가 페놀 고리에 각각 3번과 2번 위치에 치환된 구조를 가지고 있습니다. 주요 특징으로는 높은 반응성과 다양한 유기 합성 반응에서의 활용 가능성이 있습니다. 특히 의약품, 농약, 향료 등의 중간체로 사용될 수 있으며, 선택적 브로민 치환 반응에 유용합니다. 또한, 비교적 안정적인 물리적 성질을 가지고 있어 저장 및 취급이 용이합니다. 이 화합물은 연구 및 산업용으로 특정 표적 분자 합성에 유용하게 적용될 수 있습니다.
3-bromo-2-methoxyphenol structure
3-bromo-2-methoxyphenol structure
Product Name:3-bromo-2-methoxyphenol
CAS 번호:88275-88-1
MF:C7H7BrO2
메가와트:203.033281564713
MDL:MFCD11053054
CID:639115
PubChem ID:21877534
Update Time:2025-11-02

3-bromo-2-methoxyphenol 화학적 및 물리적 성질

이름 및 식별자

    • Phenol, 3-bromo-2-methoxy-
    • 3-BROMO-2-METHOXYPHENOL
    • 3-Bromo-2-methoxy-phenol
    • Phenol,3-bromo-2-methoxy
    • 3-Bromo-2-methoxyphenol (ACI)
    • SCHEMBL547341
    • 3-Hydroxy-2-methoxybromobenzene
    • AS-46431
    • CS-0038237
    • KCHTZHONAUQNTD-UHFFFAOYSA-N
    • DTXSID80619275
    • bromo-2-methoxyphenol
    • MB09199
    • DB-165428
    • CL9622
    • 88275-88-1
    • MFCD11053054
    • AKOS015996223
    • 3-bromo-2-methoxyphenol
    • MDL: MFCD11053054
    • 인치: 1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3
    • InChIKey: KCHTZHONAUQNTD-UHFFFAOYSA-N
    • 미소: BrC1C(OC)=C(O)C=CC=1

계산된 속성

  • 정밀분자량: 201.96300
  • 동위원소 질량: 201.96294g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 108
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.2
  • 토폴로지 분자 극성 표면적: 29.5Ų

실험적 성질

  • 밀도: 1.585±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 252.8±20.0 ºC (760 Torr),
  • 플래시 포인트: 106.7±21.8 ºC,
  • 용해도: 미용성(3.7g/l)(25ºC),
  • PSA: 29.46000
  • LogP: 2.16330

3-bromo-2-methoxyphenol 세관 데이터

  • 세관 번호:2909500000
  • 세관 데이터:

    ?? ?? ??:

    2909500000

    개요:

    2909500000. 에테르페놀\에테르알코올페놀 및 그 할로겐화\황화\아질기 또는 아질기 파생물.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    2909500000 에테르페놀, 에테르알코올페놀 및 그 할로겐대, 술폰화, 질화 또는 아질화 파생물 부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

3-bromo-2-methoxyphenol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-0038237-100mg
3-Bromo-2-methoxyphenol
88275-88-1 99.78%
100mg
$40.0 2022-04-26
ChemScence
CS-0038237-250mg
3-Bromo-2-methoxyphenol
88275-88-1 99.78%
250mg
$60.0 2022-04-26
ChemScence
CS-0038237-1g
3-Bromo-2-methoxyphenol
88275-88-1 99.78%
1g
$115.0 2022-04-26
ChemScence
CS-0038237-5g
3-Bromo-2-methoxyphenol
88275-88-1 99.78%
5g
$355.0 2022-04-26
TRC
B696775-100mg
3-Bromo-2-methoxyphenol
88275-88-1
100mg
$ 75.00 2023-04-18
TRC
B696775-250mg
3-Bromo-2-methoxyphenol
88275-88-1
250mg
$ 144.00 2023-04-18
TRC
B696775-500mg
3-Bromo-2-methoxyphenol
88275-88-1
500mg
$ 224.00 2023-04-18
TRC
B696775-1g
3-Bromo-2-methoxyphenol
88275-88-1
1g
$ 315.00 2022-06-06
Apollo Scientific
OR399009-1g
3-Bromo-2-methoxyphenol
88275-88-1 95%
1g
£100.00 2025-02-20
Apollo Scientific
OR399009-5g
3-Bromo-2-methoxyphenol
88275-88-1 95%
5g
£300.00 2025-02-20

3-bromo-2-methoxyphenol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  0 °C; 0.5 h, 0 °C
1.2 Reagents: Monopotassium phosphate ;  0 °C; 2 h, 0 °C
1.3 Reagents: Sodium bisulfite ,  Sodium chloride Solvents: Water ;  0 °C
1.4 Catalysts: Hydrochloric acid Solvents: Methanol ;  12 h, rt
참조
Photochemical Formation of Brominated Dioxins and Other Products of Concern from Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs)
Erickson, Paul R.; et al, Environmental Science & Technology, 2012, 46(15), 8174-8180

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydroxide ,  Tetrabutylammonium hydroxide ,  Oxygen Solvents: Dichloromethane ,  Water ;  16 h, rt
2.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  1 h, 0 °C
2.2 Reagents: Monopotassium phosphate Solvents: Dichloromethane ;  10 min, 0 °C; 30 min, 0 °C
2.3 Reagents: Sodium bisulfite Solvents: Water
2.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  45 min, rt
참조
First Total Synthesis of 7-Isovaleryloxy-8-methoxygirinimbine
Bruetting, Christian; et al, Synthesis, 2018, 50(13), 2516-2522

합성 방법 3

반응 조건
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 15 min, rt; 4 h, 75 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
3.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  16 h, rt; rt → 0 °C
3.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  0 °C
3.3 Reagents: Triethylamine Solvents: Methanol ;  12 h, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
An Oxidative Dearomatization Approach to Tetrodotoxin via a Masked ortho-Benzoquinone
Robins, Jacob G. ; et al, Organic Letters, 2022, 24(2), 559-563

합성 방법 4

반응 조건
1.1 Reagents: Trifluoroacetic anhydride ,  Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  1 h, 0 °C
1.2 Reagents: Monopotassium phosphate Solvents: Dichloromethane ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  45 min, rt
참조
First Total Synthesis of 7-Isovaleryloxy-8-methoxygirinimbine
Bruetting, Christian; et al, Synthesis, 2018, 50(13), 2516-2522

합성 방법 5

반응 조건
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  16 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  0 °C
1.3 Reagents: Triethylamine Solvents: Methanol ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
An Oxidative Dearomatization Approach to Tetrodotoxin via a Masked ortho-Benzoquinone
Robins, Jacob G. ; et al, Organic Letters, 2022, 24(2), 559-563

합성 방법 6

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 50 °C; overnight, 50 °C; 50 °C → rt
1.2 Reagents: 3-Chlorobenzoic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  overnight, rt
1.3 Reagents: Triethylamine Solvents: Methanol ;  rt; 2 - 12 h, rt
참조
A mild meta-selective C-H alkylation of catechol mono-ethers
Vitaku, Edon; et al, European Journal of Organic Chemistry, 2016, 2016(22), 3679-3683

합성 방법 7

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, 50 °C
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ,  Water ;  16 h, rt; rt → 0 °C
2.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  0 °C
2.3 Reagents: Triethylamine Solvents: Methanol ;  12 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
An Oxidative Dearomatization Approach to Tetrodotoxin via a Masked ortho-Benzoquinone
Robins, Jacob G. ; et al, Organic Letters, 2022, 24(2), 559-563

합성 방법 8

반응 조건
1.1 Reagents: tert-Butylamine ,  Bromine Solvents: Dichloromethane ,  Toluene ;  -30 °C; 30 min, -30 °C; -30 °C → -60 °C
1.2 Solvents: Dichloromethane ;  4 - 5 h, -60 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  8 h, rt
1.5 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  5 h, rt
참조
Access to 3-Arylindoles through a Tandem One-Pot Protocol Involving Dearomatization, a Regioselective Michael Addition Reaction, and Rearomatization
Chittimalla, Santhosh Kumar; et al, European Journal of Organic Chemistry, 2014, 2014(12), 2565-2575

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
An Oxidative Dearomatization Approach to Tetrodotoxin via a Masked ortho-Benzoquinone
Robins, Jacob G. ; et al, Organic Letters, 2022, 24(2), 559-563

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  20 min, rt
1.2 8 h, rt
2.1 Reagents: tert-Butylamine ,  Bromine Solvents: Dichloromethane ,  Toluene ;  -30 °C; 30 min, -30 °C; -30 °C → -60 °C
2.2 Solvents: Dichloromethane ;  4 - 5 h, -60 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.4 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  8 h, rt
2.5 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  5 h, rt
참조
Access to 3-Arylindoles through a Tandem One-Pot Protocol Involving Dearomatization, a Regioselective Michael Addition Reaction, and Rearomatization
Chittimalla, Santhosh Kumar; et al, European Journal of Organic Chemistry, 2014, 2014(12), 2565-2575

3-bromo-2-methoxyphenol Raw materials

3-bromo-2-methoxyphenol Preparation Products

3-bromo-2-methoxyphenol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88275-88-1)3-bromo-2-methoxyphenol
주문 번호:A916158
인벤토리 상태:in Stock
재다:5g/10g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 12:58
가격 ($):273.0/494.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:88275-88-1)3-bromo-2-methoxyphenol
A916158
순결:99%/99%
재다:5g/10g
가격 ($):273.0/494.0
Email